molecular formula C20H15NO3 B1678120 Oxyphenisatine CAS No. 125-13-3

Oxyphenisatine

Cat. No. B1678120
CAS RN: 125-13-3
M. Wt: 317.3 g/mol
InChI Key: SJDACOMXKWHBOW-UHFFFAOYSA-N
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Patent
US04185009

Procedure details

147 g of isatin and 470 g of phenol were brought together and heated to 85° C. Hydrogen chloride gas dried over sulphuric acid is then passed in at 85° C., during which the reaction temperature rises to 115° C. This temperature is maintained and hydrogen chloride is passed in for a further 5 hours. The resulting crystal paste is stirred into 500 ml of benzene and the crystals, colored light yellow, which are thereupon obtained are filtered off and dried. After recrystallization from acetone/chloroform and drying in a water pump vacuum at 90° C., 260 g (82% yield) of colorless crystals are obtained. Melting point 267° C.
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[C:12]1([OH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[OH:18][C:12]1[CH:17]=[CH:16][C:15]([C:4]2([C:15]3[CH:16]=[CH:17][C:12]([OH:18])=[CH:13][CH:14]=3)[C:6]3[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:1][C:2]2=[O:3])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
147 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Two
Name
Quantity
470 g
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The resulting crystal paste is stirred into 500 ml of benzene
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Hydrogen chloride gas dried over sulphuric acid
CUSTOM
Type
CUSTOM
Details
is then passed in at 85° C., during which
CUSTOM
Type
CUSTOM
Details
rises to 115° C
TEMPERATURE
Type
TEMPERATURE
Details
This temperature is maintained
CUSTOM
Type
CUSTOM
Details
is passed in for a further 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the crystals, colored light yellow, which are thereupon obtained
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After recrystallization from acetone/chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying in a water pump vacuum at 90° C.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1(C(NC2=CC=CC=C12)=O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 260 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.